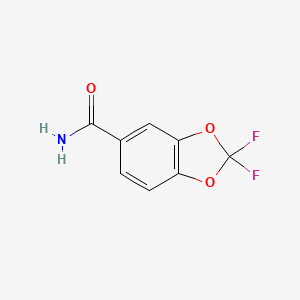

2,2-Difluoro-1,3-benzodioxole-5-carboxamide

CAS No.: 656-45-1

Cat. No.: VC11710382

Molecular Formula: C8H5F2NO3

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656-45-1 |

|---|---|

| Molecular Formula | C8H5F2NO3 |

| Molecular Weight | 201.13 g/mol |

| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-carboxamide |

| Standard InChI | InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12) |

| Standard InChI Key | WGGWGRFTWDRLRP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,2-difluoro-1,3-benzodioxole-5-carboxamide, reflects its bicyclic structure: a benzene ring fused to a 1,3-dioxole ring, with fluorine atoms at both oxygen-adjacent positions and a carboxamide (-CONH) substituent at the 5-position . The presence of fluorine atoms introduces significant electronic effects, including increased lipophilicity () and metabolic stability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 656-45-1 | |

| Molecular Formula | ||

| Molecular Weight | 201.13 g/mol | |

| Exact Mass | 201.024 g/mol | |

| PSA (Polar Surface Area) | 62.54 Ų | |

| LogP | 1.99 | |

| Hazard Statements | H315, H319, H335 |

Spectroscopic and Computational Data

The Standard InChIKey (WGGWGRFTWDRLRP-UHFFFAOYSA-N) and SMILES (C1=CC2=C(C(=C1)C(=O)N)OC(F2)(F)O) provide unambiguous identifiers for computational studies. Quantum mechanical calculations predict a planar benzodioxole ring with fluorine atoms inducing torsional strain, which may influence reactivity.

Synthesis and Manufacturing

Historical Development

The first scalable synthesis was patented in 1995 (US-5432290-A), involving halogen exchange using potassium fluoride (KF) on 2,2-dichloro-1,3-benzodioxole in the presence of catalysts like potassium hydrogen fluoride (KHF) . This method achieved yields exceeding 70% under optimized conditions .

Reaction Scheme:

Subsequent carboxamidation at the 5-position introduces the -CONH group via nitration, reduction, and acylation.

Process Optimization

Key parameters include:

-

Catalyst Selection: KHF outperforms CsHF or RbHF in reducing side reactions .

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance fluoride ion mobility .

-

Temperature: Reactions proceed optimally at 150–200°C, avoiding decomposition .

Applications in Agrochemical and Pharmaceutical Research

Agrochemical Intermediates

The compound’s fluorine atoms improve pesticidal activity by resisting hydrolytic degradation. Derivatives act as precursors to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

| Precaution Code | Guidance |

|---|---|

| P261 | Avoid breathing dust/fume |

| P280 | Wear protective gloves/eye protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |

Regulatory Status

The compound falls under HS Code 2932999099 ("heterocyclic compounds with oxygen hetero-atoms"), attracting a 6.5% MFN tariff . Environmental persistence data are unavailable, necessitating caution in disposal .

Future Research Directions

Expanding Synthetic Utility

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could diversify substituents at the 5-position.

-

Biocatalysis: Enzymatic amidation may offer greener alternatives to traditional acylation.

Biological Screening

High-throughput screening against cancer cell lines (e.g., NCI-60) and microbial panels could uncover therapeutic potential. Molecular docking studies with ALS or GABA receptors are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume